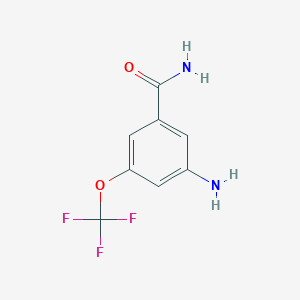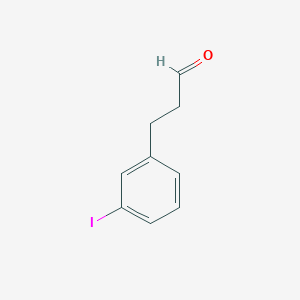
3-(3-Iodophenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Iodophenyl)propanal is an organic compound featuring an iodine atom attached to a phenyl ring, which is further connected to a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodophenyl)propanal can be achieved through several methods. One common approach involves the iodination of 3-phenylpropanal using iodine and a suitable oxidizing agent. Another method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-phenylpropanal is coupled with an aryl iodide under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Iodophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Palladium catalysts, boronic acids, and various nucleophiles.
Major Products Formed
Oxidation: 3-(3-Iodophenyl)propanoic acid.
Reduction: 3-(3-Iodophenyl)propanol.
Substitution: Various substituted phenylpropanal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Iodophenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for radiolabeled compounds in imaging studies.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(3-Iodophenyl)propanal depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodophenol: An aromatic compound with an iodine atom attached to a phenol group.
3-Phenylpropanal: A similar compound without the iodine substitution.
3-(4-Iodophenyl)propanal: A structural isomer with the iodine atom in the para position.
Uniqueness
3-(3-Iodophenyl)propanal is unique due to the presence of the iodine atom in the meta position, which can influence its reactivity and interactions compared to other isomers and similar compounds. This unique positioning can lead to different chemical and biological properties, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C9H9IO |
|---|---|
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
3-(3-iodophenyl)propanal |
InChI |
InChI=1S/C9H9IO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2 |
Clave InChI |
XUMRIJUFEZEHFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


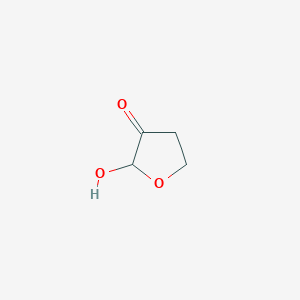

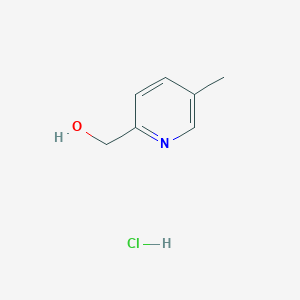
![(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033006.png)
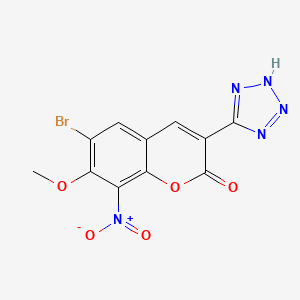
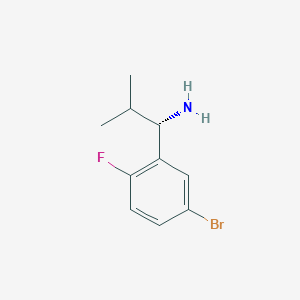
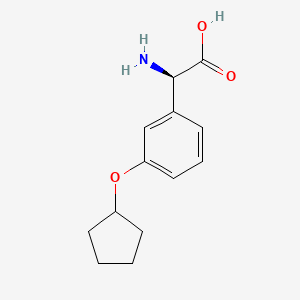
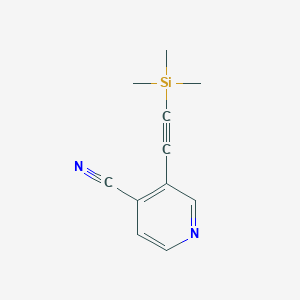
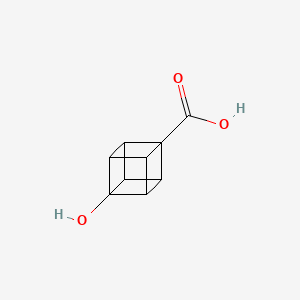


![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)
![5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033079.png)
